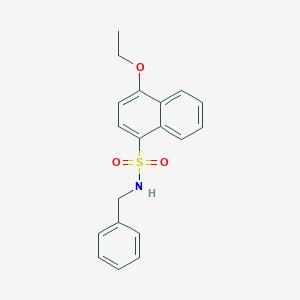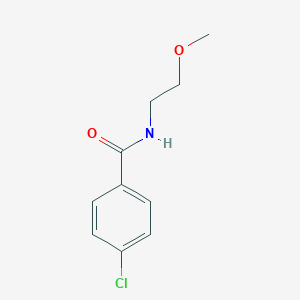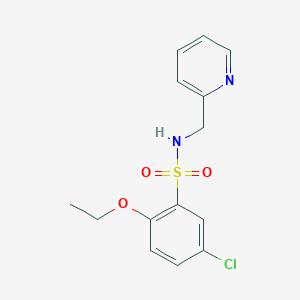
2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-pyridinemethanamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its inhibitory effects on specific molecular targets. Additionally, this compound has applications in the industry, particularly in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the pyridinylmethyl group, which may affect its reactivity and applications.
N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the tetramethyl groups, which may influence its chemical properties and biological activity.
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-9-12(2)14(4)16(13(11)3)21(19,20)18-10-15-7-5-6-8-17-15/h5-9,18H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPFZKITRHOXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CC=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-furyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B497390.png)
![4-Methoxyspiro[7H-furo[3,2-g][1]benzopyran-7,1'-cyclohexan]-5(6H)-one](/img/structure/B497391.png)






![[(4-Bromonaphthyl)sulfonyl]benzylamine](/img/structure/B497405.png)
![N-[(2-imino-4,6-dimethyl-2H-pyran-3-yl)carbonyl]urea](/img/structure/B497406.png)


![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)
